molecular formula C16H19NO2S B2977457 N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide CAS No. 1235312-14-7

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2977457
CAS No.: 1235312-14-7
M. Wt: 289.39
InChI Key: WPFFAYJBQJBHKK-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide is a complex organic compound characterized by the presence of a furan ring, a phenylthio group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then subjected to further reactions to introduce the phenylthio and propanamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide group to an amine.

    Substitution: The phenylthio group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce amines.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)ethyl)-3-(phenylthio)propanamide
  • N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide
  • N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)butanamide

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13(12-14-6-5-10-19-14)17-16(18)9-11-20-15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFAYJBQJBHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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